Cas no 2228979-14-2 (2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine)

2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine is a highly specialized organic compound with significant advantages in chemical synthesis. Its unique structure, characterized by a pentafluoroethyl group and a methyl group, offers excellent stability and reactivity, making it a valuable intermediate in various pharmaceutical and agrochemical applications. The compound's distinct aromatic and aliphatic features facilitate efficient transformations, contributing to streamlined synthetic pathways.
2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine structure
2228979-14-2 structure
商品名:2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine
CAS番号:2228979-14-2
MF:C12H14F5N
メガワット:267.238280773163
CID:6529503
PubChem ID:165700295

2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine
    • 2228979-14-2
    • EN300-1972251
    • 2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
    • インチ: 1S/C12H14F5N/c1-10(2,18)7-8-4-3-5-9(6-8)11(13,14)12(15,16)17/h3-6H,7,18H2,1-2H3
    • InChIKey: PAHYXOYSOITOLR-UHFFFAOYSA-N
    • ほほえんだ: FC(C(F)(F)F)(C1=CC=CC(=C1)CC(C)(C)N)F

計算された属性

  • せいみつぶんしりょう: 267.10464026g/mol
  • どういたいしつりょう: 267.10464026g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 26Ų

2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1972251-2.5g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
2.5g
$2295.0 2023-09-16
Enamine
EN300-1972251-10g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
10g
$5037.0 2023-09-16
Enamine
EN300-1972251-0.25g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
0.25g
$1078.0 2023-09-16
Enamine
EN300-1972251-0.1g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
0.1g
$1031.0 2023-09-16
Enamine
EN300-1972251-0.5g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
0.5g
$1124.0 2023-09-16
Enamine
EN300-1972251-10.0g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
10g
$5037.0 2023-06-01
Enamine
EN300-1972251-5g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
5g
$3396.0 2023-09-16
Enamine
EN300-1972251-0.05g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
0.05g
$983.0 2023-09-16
Enamine
EN300-1972251-1.0g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
1g
$1172.0 2023-06-01
Enamine
EN300-1972251-5.0g
2-methyl-1-[3-(pentafluoroethyl)phenyl]propan-2-amine
2228979-14-2
5g
$3396.0 2023-06-01

2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine 関連文献

2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amineに関する追加情報

Introduction to 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine (CAS No: 2228979-14-2)

2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine, identified by the Chemical Abstracts Service Number (CAS No) 2228979-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its complex aromatic and aliphatic structural motifs, which contribute to its unique chemical properties and potential biological activities. The presence of a pentafluoroethyl group in its molecular structure introduces a high degree of electronic richness and steric hindrance, making it a promising candidate for further exploration in medicinal chemistry.

The synthesis and characterization of 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine involve meticulous attention to detail, ensuring that the desired structural integrity is maintained throughout the process. The compound's molecular framework, comprising a phenyl ring substituted with a methyl group and an amino functional group at the 2-position, combined with the pentafluoroethyl side chain, creates a molecule with distinct physicochemical properties. These properties are critical for determining its solubility, stability, and interaction with biological targets.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorinated alkyl groups, such as the pentafluoroethyl moiety. Fluorine atoms are known to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. The incorporation of such groups into pharmaceutical candidates has led to the discovery of several drugs with improved efficacy and reduced side effects. 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine is no exception, and its potential applications in drug discovery are being actively investigated.

The structural features of 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine make it an intriguing molecule for studying its interactions with various biological receptors and enzymes. The aromatic ring system provides a platform for π-stacking interactions, which are crucial for binding to proteins such as kinases and transcription factors. Additionally, the presence of the amino group allows for potential hydrogen bonding interactions, further enhancing its binding capabilities. These characteristics have prompted researchers to explore its potential as an intermediate in the synthesis of more complex pharmacophores.

One of the most compelling aspects of 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine is its versatility in medicinal chemistry applications. The compound can serve as a building block for designing novel molecules with tailored biological activities. For instance, its structural motif has been explored in the development of inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The fluorinated side chain contributes to selective binding by modulating electronic distributions and steric environments around the target site.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design strategies for drug candidates like 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine. Molecular docking studies have been conducted to evaluate its potential binding affinity to various protein targets, providing valuable insights into its mode of action. These computational approaches have complemented experimental efforts, allowing researchers to prioritize promising candidates for further validation.

The synthesis of 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine involves multi-step organic reactions that require precise control over reaction conditions. Key steps include functional group transformations such as alkylation, fluorination, and amination. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability, which is essential for both research and industrial applications.

In conclusion, 2-methyl-1-3-(pentafluoroethyl)phenylpropan-2-amine (CAS No: 2228979-14-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its molecular design incorporates elements that enhance binding affinity and metabolic stability, making it a valuable asset in drug discovery efforts. As research continues to uncover new therapeutic applications, compounds like this one are poised to play a crucial role in developing next-generation treatments for various diseases.

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